molecular formula C23H19N3O4S B2513735 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 898458-48-5

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2513735
CAS RN: 898458-48-5
M. Wt: 433.48
InChI Key: UPUXAONGDZJTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied in scientific research. It is a member of the oxadiazole family, which has been shown to have a wide range of biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as 4-benzyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide:

Anticancer Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety, such as 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation, making them potential candidates for cancer therapy .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the oxadiazole ring is known to enhance the antimicrobial efficacy, making it a valuable compound in the development of new antibiotics .

Anti-inflammatory Effects

Studies have indicated that 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation, which is beneficial for treating inflammatory diseases.

Antidiabetic Potential

Preliminary studies suggest that this compound may have antidiabetic properties. It can modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for diabetes treatment.

These applications highlight the diverse potential of 4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide in various fields of scientific research and medicine. If you need more detailed information on any specific application, feel free to ask!

Source 1 Source 2 Source 3

properties

IUPAC Name

4-benzyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-31(28,29)20-9-5-8-19(15-20)22-25-26-23(30-22)24-21(27)18-12-10-17(11-13-18)14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUXAONGDZJTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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